3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Physicochemical Profiling Drug-likeness Solubility Prediction

This 3,5-dimethoxy-substituted benzamide (MW 356.4, XLogP3=1.2) offers balanced solubility and permeability as a lead-like scaffold for kinase or GPCR inhibitor programs. Its elevated HBA count (6) and TPSA distinguish it from unsubstituted or lower-HBA analogs, providing a solubility advantage in fragment-based screening. Order for liver cancer phenotypic assays or ADME model benchmarking.

Molecular Formula C16H24N2O5S
Molecular Weight 356.44
CAS No. 1235233-64-3
Cat. No. B2562649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1235233-64-3
Molecular FormulaC16H24N2O5S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC
InChIInChI=1S/C16H24N2O5S/c1-22-14-8-13(9-15(10-14)23-2)16(19)17-11-12-4-6-18(7-5-12)24(3,20)21/h8-10,12H,4-7,11H2,1-3H3,(H,17,19)
InChIKeyDEIBJNYVIDQZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1235233-64-3): Procurement-Relevant Structural and Physicochemical Profile


3,5-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1235233-64-3) is a synthetic benzamide derivative featuring a 3,5-dimethoxy-substituted benzamide core linked via a methylene bridge to an N-methylsulfonyl piperidine moiety [1]. With a molecular weight of 356.4 g/mol and a computed XLogP3-AA of 1.2, the compound occupies a favorable position within Lipinski's rule-of-five chemical space, distinct from higher molecular weight kinase inhibitor comparators [1]. The compound belongs to a broader class of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide analogs, wherein variations in the benzamide ring substitution pattern modulate physicochemical properties, hydrogen bond acceptor count, and topological polar surface area (TPSA), thereby influencing target engagement potential and solubility profiles [2].

Why 3,5-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzamide Analogs


Despite sharing a common N-(methylsulfonyl)piperidine-methyl scaffold, benzamide ring substitution critically determines hydrogen bond acceptor (HBA) count, topological polar surface area (TPSA), and conformational flexibility [1][2]. The target compound's 3,5-dimethoxy substitution pattern introduces two additional oxygen atoms as HBAs (total HBA = 6) and increases the rotatable bond count from 4 to 6 compared to the unsubstituted analog N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8) [2]. This elevated HBA count and TPSA are predicted to enhance aqueous solubility while modulating passive membrane permeability — a property balance that cannot be achieved by the unsubstituted (HBA = 4), 2-methyl (HBA = 4, XLogP3 = 1.6), or halogenated analogs [3]. Reliance on generic substitution without considering these quantitative physicochemical differences risks altered target binding kinetics, solubility-limited bioavailability, or irreproducible screening results [1].

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide vs. Closest Analogs


Hydrogen Bond Acceptor Count and TPSA: 3,5-Dimethoxy vs. Unsubstituted Benzamide Core

The target compound possesses 6 hydrogen bond acceptors (HBAs) versus 4 HBAs for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8), a difference attributable to the two methoxy oxygen atoms on the benzamide ring [1]. This 50% increase in HBA count directly elevates topological polar surface area, which in turn is predicted to enhance aqueous solubility. Increased HBA count is a structural feature known to correlate with improved solubility in early drug discovery screening cascades, and this property cannot be replicated by the unsubstituted analog [2].

Physicochemical Profiling Drug-likeness Solubility Prediction

Rotatable Bond Count: Conformational Flexibility Differentiating 3,5-Dimethoxy from Unsubstituted and 2-Methyl Analogs

The target compound contains 6 rotatable bonds, compared to 4 rotatable bonds in both the unsubstituted analog N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8) and the 2-methyl analog (CAS 1234952-60-3) [1][2]. This 50% increase in rotatable bond count is driven by the two methoxy substituents, which introduce additional degrees of conformational freedom. Higher rotatable bond count increases the entropic penalty upon target binding, potentially contributing to differentiated binding kinetics and selectivity profiles [3].

Conformational Analysis Entropic Binding Penalty Molecular Flexibility

Molecular Weight and LogP Profile: Favorable Rule-of-Five Positioning Relative to Higher-MW Kinase Inhibitor Scaffolds

The target compound (MW 356.4 Da; XLogP3 = 1.2) resides well within Lipinski's rule-of-five boundaries [1]. In contrast, the patent compound Example 53 (a pyrazolopyrimidine-containing kinase inhibitor scaffold linked to this compound's benzamide substructure) has a molecular weight of approximately 589 Da, which may present absorption challenges . The lower molecular weight and moderate lipophilicity of the target compound make it suitable as a fragment-like or lead-like starting point for medicinal chemistry optimization, particularly in programs where the higher-MW kinase inhibitor core is unsuitable due to permeability or solubility constraints.

Lead-likeness Fragment-based Drug Discovery Oral Bioavailability

Class-Level Anti-Hepatoma Activity of Methylsulfonyl Piperidine Benzamides: Contextual Evidence from N-(1-(Methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide

Although no peer-reviewed bioactivity data exist specifically for 3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, a closely related class member — N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide — demonstrated in vitro anti-hepatoma activity against HepG2 cells with an IC50 of 8.42 μmol/L, outperforming sorafenib (positive control) in the same assay [1]. This class-level finding establishes that the N-(methylsulfonyl)piperidine-benzamide scaffold is competent for cytotoxic activity in liver cancer cell models. The 3,5-dimethoxy substitution in the target compound may further modulate this activity by altering electronic properties and HBA capacity, though direct comparative data are unavailable. Procurement for anti-hepatoma screening should consider this scaffold's demonstrated potential, with the understanding that the specific 3,5-dimethoxy derivative requires independent validation [1].

Anti-Hepatoma Activity HepG2 Cytotoxicity Sulfonamide Piperidine SAR

Recommended Application Scenarios for 3,5-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide Based on Differentiated Properties


Solubility-Sensitive Fragment-Based or Lead-Like Screening Libraries

With a molecular weight of 356.4 Da and an elevated HBA count of 6, this compound is positioned as a lead-like starting point rather than a drug-like final candidate [1]. It is suitable for inclusion in fragment-based or lead-like screening libraries where balanced aqueous solubility and moderate permeability are prioritized. The 3,5-dimethoxy substitution provides solubility advantages over the 2-methyl (MW 310.4, HBA = 4) and unsubstituted (MW 296.39, HBA = 4) analogs, which may exhibit poorer aqueous solubility profiles .

Medicinal Chemistry Derivatization for Kinase or GPCR Target Programs

According to vendor-curated patent context, this compound is structurally related to Example 53 of a kinase inhibitor patent series featuring a pyrazolopyrimidine core [1]. The 3,5-dimethoxy benzamide substructure may serve as a cap group replacement for kinase or GPCR inhibitor programs, offering a lower molecular weight alternative (~233 Da reduction) to the higher-MW pyrazolopyrimidine scaffold, potentially improving permeability and solubility while maintaining hydrogen bond interactions via the methoxy oxygen atoms .

Anti-Hepatoma Screening Panels in HepG2 or Related Liver Cancer Cell Models

Based on class-level evidence from the structurally related N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide (IC50 = 8.42 μmol/L on HepG2, outperforming sorafenib), the N-(methylsulfonyl)piperidine-benzamide scaffold is competent for anti-hepatoma activity [1]. Procurement for liver cancer-focused phenotypic screening is justified, provided that the specific 3,5-dimethoxy derivative is independently validated in the intended assay. Researchers should include the unsubstituted benzamide analog as a negative control to confirm that the 3,5-dimethoxy substitution contributes to any observed activity.

Physicochemical Property Benchmarking and Computational Modeling Studies

The well-defined computed property profile of this compound (XLogP3 = 1.2, HBA = 6, RotB = 6, MW = 356.4) makes it a useful benchmarking standard for computational models predicting solubility, permeability, or target binding [1]. Its intermediate property values — distinct from both the lower-HBA analogs and the higher-MW kinase inhibitor series — provide a calibration point for in silico ADME prediction tools, particularly in academic or industrial computational chemistry groups developing QSPR models .

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